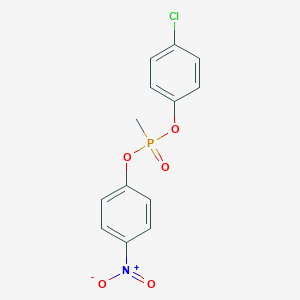
4-Chlorophenyl 4-nitrophenyl methylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorophenyl 4-nitrophenyl methylphosphonate is an organophosphonate compound characterized by the presence of both chlorophenyl and nitrophenyl groups attached to a methylphosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 4-nitrophenyl methylphosphonate typically involves the reaction of 4-chlorophenol and 4-nitrophenol with methylphosphonic dichloride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Chlorophenol+4-Nitrophenol+Methylphosphonic dichloride→4-Chlorophenyl 4-nitrophenyl methylphosphonate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 4-nitrophenyl methylphosphonate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an aminophenyl group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions, alkoxide ions, and amines can be used in substitution reactions.
Major Products Formed
Reduction: 4-Chlorophenyl 4-aminophenyl methylphosphonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chlorophenyl 4-nitrophenyl methylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphonate compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and antimicrobial agents.
Industry: Used in the development of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 4-nitrophenyl methylphosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can occur through various pathways, including competitive, non-competitive, and uncompetitive inhibition.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl methylphosphonate: Similar in structure but lacks the chlorophenyl group.
4-Chlorophenyl methylphosphonate: Similar in structure but lacks the nitrophenyl group.
4-Chlorophenyl 4-methoxyphenyl methylphosphonate: Similar in structure but has a methoxy group instead of a nitro group.
Uniqueness
4-Chlorophenyl 4-nitrophenyl methylphosphonate is unique due to the presence of both chlorophenyl and nitrophenyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
112724-60-4 |
|---|---|
Molecular Formula |
C13H11ClNO5P |
Molecular Weight |
327.65 g/mol |
IUPAC Name |
1-[(4-chlorophenoxy)-methylphosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C13H11ClNO5P/c1-21(18,19-12-6-2-10(14)3-7-12)20-13-8-4-11(5-9-13)15(16)17/h2-9H,1H3 |
InChI Key |
PPCHBJJQCBBUHA-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


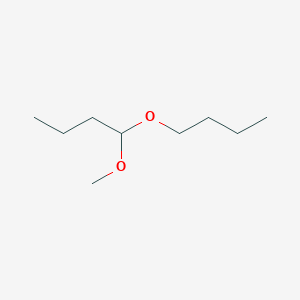
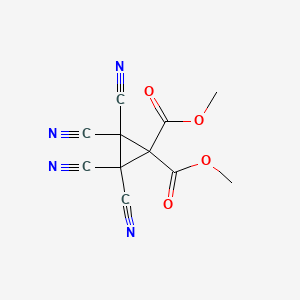
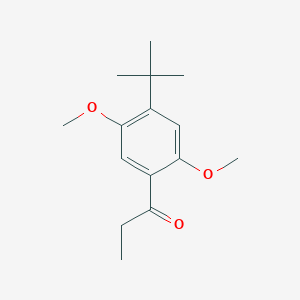

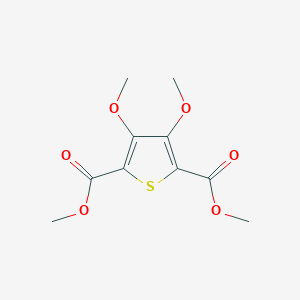
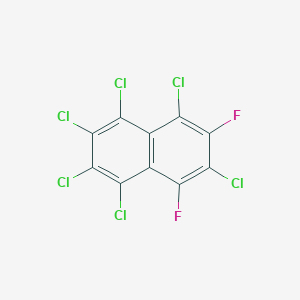
![2-[(2-Nitrophenoxy)methyl]thiophene](/img/structure/B14292226.png)


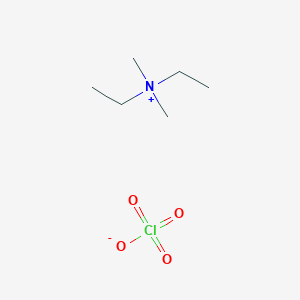
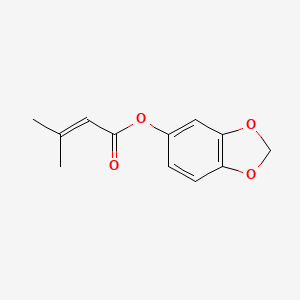
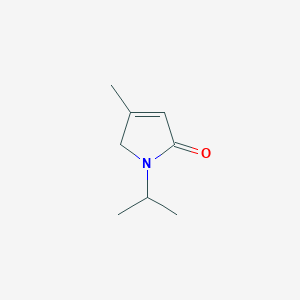
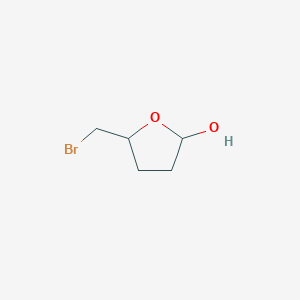
![2-{2-[2-(Pent-4-en-1-yl)-1,3-dithian-2-yl]ethyl}-1,3-dioxolane](/img/structure/B14292266.png)
